BACE1 Enzymatic Potency: NB-360 Exhibits Sub-10 nM IC50 Against Human BACE1 with High Inter-Species Consistency
NB-360 demonstrates potent inhibition of human BACE1 with an IC50 of 5 nM in enzymatic assays, and maintains equivalent potency against mouse BACE1 (IC50 = 5 nM) [1]. This inter-species consistency contrasts with certain BACE1 inhibitors that exhibit species-dependent potency variations. For comparison, the clinical-stage BACE1 inhibitor LY2886721 displays an IC50 of 20.3 nM against human BACE1, representing approximately 4-fold weaker potency than NB-360 in the same target assay class .
| Evidence Dimension | BACE1 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 5 nM (human BACE1); IC50 = 5 nM (mouse BACE1) |
| Comparator Or Baseline | LY2886721: IC50 = 20.3 nM (human BACE1); IC50 = 10.2 nM (human BACE2) |
| Quantified Difference | NB-360 is approximately 4-fold more potent than LY2886721 against human BACE1 (5 nM vs 20.3 nM) |
| Conditions | Recombinant BACE1 enzymatic inhibition assay; recombinant BACE1 extracellular domain expressed in baculovirus; 0.1 to 10 nM enzyme concentration incubated with test compound at various concentrations for 1 hour at room temperature in 10 to 100 mM acetate buffer, pH 4.5, containing 0.1% CHAPS |
Why This Matters
Higher enzymatic potency enables lower compound concentrations to achieve target engagement, potentially reducing off-target effects and improving the therapeutic window in experimental systems.
- [1] Neumann U, Rueeger H, Machauer R, et al. A novel BACE inhibitor NB-360 shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice. Mol Neurodegener. 2015;10:44. View Source
